molecular formula C10H8BrNO2 B1459546 5-Bromo-2-(oxetan-3-yloxy)benzonitrile CAS No. 1439378-08-1

5-Bromo-2-(oxetan-3-yloxy)benzonitrile

Cat. No. B1459546
CAS RN: 1439378-08-1
M. Wt: 254.08 g/mol
InChI Key: WTGHKXZCUKKYRZ-UHFFFAOYSA-N
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Description

“5-Bromo-2-(oxetan-3-yloxy)benzonitrile” is a chemical compound with the molecular formula C10H8BrNO2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(oxetan-3-yloxy)benzonitrile” is characterized by the presence of a bromine atom, an oxetane ring, and a nitrile group attached to a benzene ring . The InChI code for this compound is 1S/C10H8BrNO/c11-10-2-7(4-12)1-8(3-10)9-5-13-6-9/h1-3,9H,5-6H2 .

Scientific Research Applications

Environmental Degradation of Benzonitrile Herbicides

5-Bromo-2-(oxetan-3-yloxy)benzonitrile belongs to the family of benzonitrile herbicides, which includes dichlobenil, bromoxynil, and ioxynil. These compounds are widely used in agriculture and public areas for weed control. Research has focused on the microbial degradation of these herbicides in soil and subsurface environments. Studies highlight the common features of degradation rates, pathways, the accumulation of persistent metabolites, and the diversity of degrader organisms involved in the process. This understanding is crucial for addressing environmental contamination issues associated with these compounds (Holtze et al., 2008).

Synthesis and Application in Medicinal Chemistry

Another significant application of related benzonitrile compounds is in the synthesis of pharmaceuticals. For instance, regioselective epoxide ring-opening reactions have been optimized for the stereospecific scale-up synthesis of BMS-960, a potent and selective S1P1 receptor agonist. These processes involve key precursors similar to 5-Bromo-2-(oxetan-3-yloxy)benzonitrile and highlight the compound's potential in the development of therapeutic agents (Hou et al., 2017).

Photodynamic Therapy and Photophysical Properties

The structure and photophysical properties of benzonitrile derivatives, including those with bromo and oxetane groups, have been explored for their potential in photodynamic therapy (PDT). These studies investigate the singlet oxygen quantum yield and other photochemical properties essential for Type II photosensitizers used in cancer treatment. The effectiveness of these compounds in PDT is attributed to their good fluorescence properties and high singlet oxygen quantum yield, making them promising candidates for therapeutic applications (Pişkin et al., 2020).

Antimicrobial and Pharmacological Activities

Research has also been conducted on the synthesis of new benzofuran analogues from precursors like 5-bromosalicylaldehyde, closely related to 5-Bromo-2-(oxetan-3-yloxy)benzonitrile. These studies explore the compounds' antimicrobial and pharmacological activities, demonstrating their potential as candidates for developing new therapeutic agents with antimicrobial properties (Parameshwarappa et al., 2008).

Future Directions

The future directions for “5-Bromo-2-(oxetan-3-yloxy)benzonitrile” would depend on the specific research or industrial context in which this compound is used. As a chemical compound used in research and development, it could potentially be explored in various chemical reactions and synthesis processes .

properties

IUPAC Name

5-bromo-2-(oxetan-3-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-1-2-10(7(3-8)4-12)14-9-5-13-6-9/h1-3,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGHKXZCUKKYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(oxetan-3-yloxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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